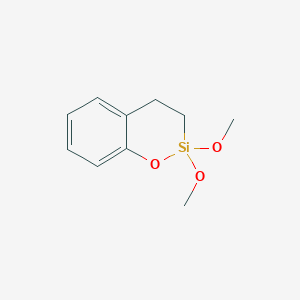
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is an organosilicon compound with the molecular formula C10H14O3Si It is a heterocyclic compound containing silicon, oxygen, and carbon atoms arranged in a benzoxasiline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline typically involves the reaction of a silicon-containing precursor with a suitable aromatic compound. One common method is the reaction of dimethoxydimethylsilane with a substituted benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzoxasiline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silicon dioxide or silanol derivatives.
Reduction: Formation of silane or silyl ether derivatives.
Substitution: Formation of halogenated or alkylated benzoxasiline derivatives.
Scientific Research Applications
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline involves its interaction with molecular targets through its functional groups. The methoxy groups and the silicon atom play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound with a different ring structure and substitution pattern.
2,2-Dimethoxypropane: Another organosilicon compound with different functional groups and reactivity.
Uniqueness
2,2-Dimethoxy-3,4-dihydro-2H-1,2-benzoxasiline is unique due to its specific ring structure and the presence of both methoxy and silicon functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
130915-42-3 |
|---|---|
Molecular Formula |
C10H14O3Si |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2,2-dimethoxy-3,4-dihydro-1,2-benzoxasiline |
InChI |
InChI=1S/C10H14O3Si/c1-11-14(12-2)8-7-9-5-3-4-6-10(9)13-14/h3-6H,7-8H2,1-2H3 |
InChI Key |
OKNCQPSOHGWVDY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(CCC2=CC=CC=C2O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



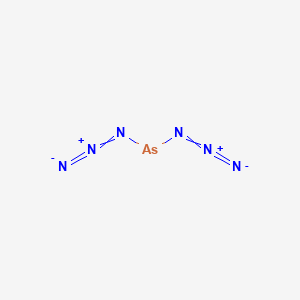
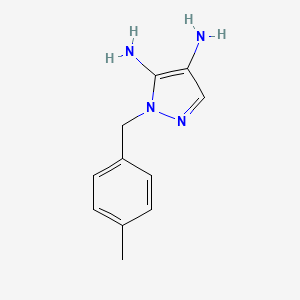
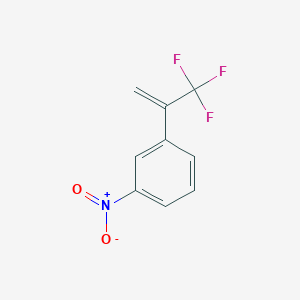



![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)


![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)

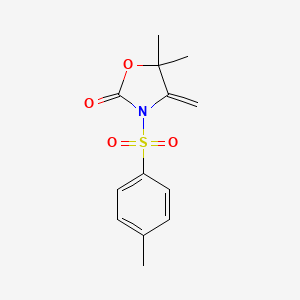
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
